![molecular formula C17H14ClN3OS B4756523 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B4756523.png)
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide, also known as BTA-EG6, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a thiadiazole-based compound that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis, and its inhibition has been shown to have anti-tumor effects. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has also been shown to inhibit other enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has also been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is its specificity for GSK-3β, which makes it a useful tool for studying the role of this enzyme in various cellular processes. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is also relatively easy to synthesize and has good stability, which makes it a convenient compound for use in lab experiments. However, one limitation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is its relatively low potency compared to other GSK-3β inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide. One area of interest is the development of more potent analogs of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide that may have improved anti-cancer properties. Another area of interest is the investigation of the potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. In addition, further research is needed to fully understand the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide and its effects on various cellular processes.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to have a variety of applications in scientific research, particularly in the areas of cancer biology and drug discovery. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to have antibacterial and antifungal properties, and it has been suggested that it may have potential as a new class of antimicrobial agents.
properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZOXPSVSZGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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